molecular formula C16H17NO2 B1421726 5-Methyl-2-(4-propoxybenzoyl)pyridine CAS No. 1187170-56-4

5-Methyl-2-(4-propoxybenzoyl)pyridine

Cat. No.: B1421726
CAS No.: 1187170-56-4
M. Wt: 255.31 g/mol
InChI Key: VQXMYNGASWZWNQ-UHFFFAOYSA-N
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Description

“5-Methyl-2-(4-propoxybenzoyl)pyridine” is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.32 . The IUPAC name for this compound is (6-methyl-3-pyridinyl)(4-propoxyphenyl)methanone .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H17NO2/c1-3-10-19-15-8-6-13(7-9-15)16(18)14-5-4-12(2)17-11-14/h4-9,11H,3,10H2,1-2H3 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 255.32 .

Scientific Research Applications

Photoluminescent Properties

  • Blue-Green Luminescent Complexes : Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, including derivatives of pyridine, shows applications in developing luminescent materials. These complexes display blue-green emission, rare for rhenium(I) tricarbonyl complexes, suggesting potential use in optical materials and sensors (Li et al., 2012).

Catalytic Activity

  • Palladium Complexes : Studies on palladium pincer complexes derived from pyridine and benzimidazole compounds reveal applications in catalysis, particularly in Heck-type coupling reactions. This suggests the potential catalytic utility of related pyridine derivatives in organic synthesis and industrial processes (Hahn et al., 2005).

Antibacterial Activity

  • Nickel(II) Complexes : The synthesis and study of nickel(II) complexes with pyridine and other heterocycles demonstrate applications in antimicrobial activity. These complexes show enhanced antibacterial effectiveness compared to their ligands, indicating potential for developing new antibacterial agents (Yu-jie, 2011).

Anticancer Research

  • Pyridine-Thiazole Derivatives : The development of novel pyridine-thiazole hybrid molecules and their evaluation against various cancer cell lines showcase potential applications in anticancer drug discovery. These compounds exhibit high antiproliferative activity and selectivity towards cancer cells, offering a promising approach for therapeutic development (Ivasechko et al., 2022).

Material Science

  • Polyimide Synthesis : Research on novel polyimides derived from pyridine-containing aromatic dianhydrides suggests applications in material science, particularly in developing polymers with good thermal stability, mechanical properties, and low dielectric constants. This indicates potential uses in electronics and high-performance materials (Wang et al., 2006).

Properties

IUPAC Name

(5-methylpyridin-2-yl)-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-10-19-14-7-5-13(6-8-14)16(18)15-9-4-12(2)11-17-15/h4-9,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXMYNGASWZWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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